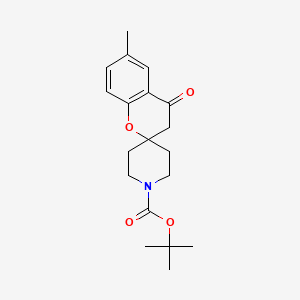

6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-methyl-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-13-5-6-16-14(11-13)15(21)12-19(23-16)7-9-20(10-8-19)17(22)24-18(2,3)4/h5-6,11H,7-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLPVMNSMSYIPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3(CCN(CC3)C(=O)OC(C)(C)C)CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran typically involves multi-step organic reactions. One common approach might include:

Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

Introduction of the spiro-piperidine moiety: This step might involve the reaction of the benzopyran core with a piperidine derivative, such as N-Boc-piperidine, under conditions that promote spirocyclization.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran can undergo various chemical reactions, including:

Oxidation: Conversion of the methyl group to a carboxylic acid or other oxidized forms.

Reduction: Reduction of the carbonyl group to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions on the benzopyran ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions might include the use of strong acids or bases, depending on the nature of the substituent.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have indicated that derivatives of benzopyran compounds exhibit anticancer properties. The spiro structure in 6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran may enhance its ability to interact with biological targets involved in cancer cell proliferation. For instance, research has shown that benzopyran derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer .

Case Study : A study demonstrated that compounds similar to this compound inhibited the growth of various cancer cell lines, suggesting potential for development as anticancer agents.

2. Neuroprotective Effects

There is emerging evidence that benzopyran derivatives can provide neuroprotective effects, particularly against oxidative stress and neuroinflammation. The N-Boc-piperidine moiety may contribute to the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.

Case Study : In vitro studies have shown that compounds with similar structures protect neuronal cells from apoptosis induced by oxidative stress .

Pharmacological Applications

1. Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain kinases or phosphatases, which are critical in various signaling pathways.

| Enzyme Target | Effect of Compound | Reference |

|---|---|---|

| Cyclin-dependent kinases | Inhibition | |

| Protein kinases | Potential inhibition |

Biochemical Tool

This compound can serve as a biochemical probe in research settings to elucidate pathways involving piperidine and benzopyran derivatives. Its unique structure allows for modifications that can enhance specificity towards various biological targets.

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations:

Substitution Patterns: The 6-methyl group in the target compound may enhance lipophilicity compared to polar substituents like amino or hydroxyl groups in other derivatives (e.g., EGCG analogs) .

Synthetic Strategies :

- The compound’s synthesis likely employs solid-phase methods, as seen in analogous trisubstituted benzopyrans using titanium-mediated reductive amination .

- In contrast, deuterated benzopyrans require asymmetric catalysis for enantioselective synthesis , while fused tricyclic derivatives rely on cycloaddition reactions .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physicochemical Profiles

Key Insights:

- The Boc group in the target compound improves stability during synthesis but may require deprotection for in vivo activity, a step unnecessary in deuterated analogs .

Biological Activity

The compound 6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran (CAS Number: 223559-44-2) is a bioactive small molecule that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, exploring various aspects such as its synthesis, structure-activity relationship (SAR), and pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 374.43 g/mol. The compound features a spiro structure that incorporates a benzopyran moiety and a piperidine ring, which are known for their diverse biological activities.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H26N2O5 |

| Molecular Weight | 374.43 g/mol |

| CAS Number | 223559-44-2 |

| Chemical Structure | Chemical Structure |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzopyran have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. The mechanism often involves the modulation of apoptosis and cell cycle regulation, making these compounds promising candidates in cancer therapy .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. Research suggests that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This action is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Enzyme Inhibition

This compound has been tested for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for neurodegenerative diseases and managing urea-related disorders .

Antibacterial Properties

Preliminary studies indicate that this compound may possess antibacterial properties, showing moderate activity against several bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Study 1: Antitumor Efficacy

In a recent study, derivatives of the compound were tested against human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics.

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The results showed a reduction in paw swelling and joint destruction, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Q & A

Q. What are the recommended synthetic routes for 6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran, and what are their key intermediates?

- Methodological Answer : The synthesis typically involves spiro-annulation of the benzopyran core with N-Boc-piperidine. A multi-step approach includes: (i) Formation of the benzopyran scaffold via cyclization of substituted salicylaldehydes with active methylene compounds under acidic conditions. (ii) Introduction of the spiro-piperidine moiety via nucleophilic substitution or ring-closing metathesis. Key intermediates include Boc-protected piperidine derivatives and 4-oxo-benzopyran precursors.

- Reference : Similar spiro-piperidine syntheses are detailed in , where spiro[benzopyran-2,4'-piperidin]-4-one derivatives were synthesized for pharmacological studies .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Characteristic signals include the spiro carbon (δ 90–100 ppm in ¹³C NMR) and the Boc-protected piperidine (δ 1.4 ppm for tert-butyl protons).

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch of the 4-oxo group) and ~1250 cm⁻¹ (C-O-C of the benzopyran).

- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching the theoretical value.

- Reference : and provide examples of spectroscopic validation for structurally related compounds .

Q. What are the documented biological activities of this compound, and which assays are suitable for replication?

- Methodological Answer : Reported activities include kinase inhibition and antiarrhythmic properties. Standard assays include:

- Enzyme inhibition assays : Use purified kinases (e.g., MAPK) with ATPase activity measured via luminescence.

- Cardiac ion channel studies : Patch-clamp electrophysiology for Class III antiarrhythmic activity screening.

- Reference : highlights pharmacological evaluation protocols for spiro-piperidine derivatives .

Advanced Research Questions

Q. What experimental design challenges arise in optimizing the yield of the spiro-annulation step?

- Methodological Answer : Challenges include steric hindrance from the Boc group and regioselectivity. Strategies to address these:

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalyst screening : Test palladium or ruthenium catalysts for ring-closing metathesis.

- Temperature control : Gradual heating (60–80°C) to prevent Boc deprotection.

- Reference : outlines similar optimization steps for spiro compound synthesis .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Discrepancies may stem from assay variability or impurities. Mitigation strategies:

- Batch reproducibility : Use HPLC (≥98% purity) and confirm via LC-MS.

- Standardized protocols : Adopt assays from (e.g., fixed ATP concentrations in kinase assays).

- Meta-analysis : Compare data across structural analogs (e.g., and ) to isolate substituent effects .

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for studying structure-activity relationships (SAR)?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic effects of the methyl and Boc groups.

- Molecular docking : Use AutoDock Vina to model interactions with cardiac ion channels (e.g., hERG).

- Reference : and validate computational methods for spiro compounds .

Q. How can degradation pathways of this compound be analyzed under physiological conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.